molecular formula C18H19N3O2 B8358182 3-(5-Isopropyl-2,6-dimethoxy-pyrimidin-4-yl)-quinoline

3-(5-Isopropyl-2,6-dimethoxy-pyrimidin-4-yl)-quinoline

Cat. No.: B8358182
M. Wt: 309.4 g/mol
InChI Key: PZBQYJRPVANMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Isopropyl-2,6-dimethoxy-pyrimidin-4-yl)-quinoline is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

3-(2,6-dimethoxy-5-propan-2-ylpyrimidin-4-yl)quinoline

InChI

InChI=1S/C18H19N3O2/c1-11(2)15-16(20-18(23-4)21-17(15)22-3)13-9-12-7-5-6-8-14(12)19-10-13/h5-11H,1-4H3

InChI Key

PZBQYJRPVANMCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(N=C1OC)OC)C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 5 mL microwave reaction tube, trifluoro-methanesulfonic acid 5-isopropyl-2,6-dimethoxy-pyrimidin-4-yl ester (30 mg, 0.091 mmol), 3-quinoline boronic acid (19 mg, 1.2 eq.) and Pd(dppf)2Cl2 (7.4 mg, 10%) were mixed with 2 mL DME and 0.18 mL 2M aqueous Na2CO3 (4 eq.). The reaction mixture was heated in microwave at 130° C. for 40 minutes. The reaction mixture was concentrated down and purified by reverse phase prep HPLC (MeCN/water) to give a white powder (14 mg, 50%). LC-MS shows 310.2 (M+1).
Name
trifluoro-methanesulfonic acid 5-isopropyl-2,6-dimethoxy-pyrimidin-4-yl ester
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
19 mg
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
7.4 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
50%

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